ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring. Key structural features include:
- A 4-oxo group contributing to hydrogen-bonding interactions.
- A 5-(5-chloro-2-nitrobenzamido) moiety, which introduces steric bulk and electronic effects via the nitro and chloro groups.
- An ethyl ester at position 1, influencing solubility and reactivity.
Its synthesis likely involves multi-step reactions, including amide coupling (similar to ’s methodology) and heterocyclic ring formation .
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-15-11-34-20(17(15)21(29)26(25-18)13-6-4-3-5-7-13)24-19(28)14-10-12(23)8-9-16(14)27(31)32/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCZXQQKKFPLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the 5-Chloro-2-nitrobenzoyl Group: This step involves the acylation of the amine group on the thieno[3,4-d]pyridazine core with 5-chloro-2-nitrobenzoyl chloride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thieno[3,4-d]pyridazine derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and phenyl groups may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature ( and ).
Core Heterocyclic Systems
- Thieno[3,4-d]pyridazine vs. Pyrazoles in exhibit lower melting points (123–183°C) , whereas the target’s fused system may increase rigidity and melting point.
- Thienopyridazine vs. Pyrimidinone: The pyrimidinone in contains a 2-oxo group and a six-membered ring, contrasting with the target’s five-membered thiophene fusion. This difference may influence solubility and bioavailability.
Substituent Effects
- Nitro vs. Chloro/Cyano Groups: The target’s 5-chloro-2-nitrobenzamido group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to ’s chloro-cyano pyrazoles.
- Ethyl Ester: Present in both the target and ’s pyrimidinone, this group improves solubility in organic solvents but may hydrolyze under acidic/basic conditions.
Physicochemical and Spectral Properties
- Melting Points: Pyrazole derivatives () melt at 123–183°C , while the pyrimidinone () lacks reported data. The target’s fused system may exhibit higher thermal stability.
- Spectral Data: The target’s nitro group would produce distinct IR stretches (~1520–1350 cm⁻¹ for NO₂) absent in ’s compounds. Its thienopyridazine protons would resonate downfield in $^1$H-NMR compared to pyrazole/pyrimidinone analogs.
Biological Activity
Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C22H15ClN4O6S
Molecular Weight : 498.89 g/mol
CAS Number : 851947-36-9
The compound features a thieno[3,4-d]pyridazine core structure, characterized by the presence of sulfur and nitrogen in its rings. Its reactivity is influenced by functional groups such as chloro and nitro substituents, which play crucial roles in its biological activity .
Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine acts primarily as an allosteric modulator of the adenosine A1 receptor (A1AR). This interaction stabilizes the agonist-receptor-G protein ternary complexes, thereby influencing various signaling pathways associated with this receptor. The modulation of A1AR is particularly significant in contexts such as cardiovascular function and neuroprotection .
Anticancer Properties
Research indicates that derivatives of thieno[3,4-d]pyridazines exhibit anticancer properties , particularly against various human cancer cell lines. The structural features of ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine suggest potential efficacy in inhibiting tumor growth and proliferation .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent . Similar compounds have demonstrated the ability to inhibit bacterial growth and exhibit cytotoxic effects on cancer cells. The presence of nitro and chloro groups enhances its reactivity against microbial pathogens .
Case Studies and Experimental Evidence
- Anticancer Activity : In vitro studies have shown that thieno[3,4-d]pyridazine derivatives can induce apoptosis in cancer cell lines. For example, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells by promoting apoptotic pathways .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of various thieno[3,4-d]pyridazine derivatives against gram-positive and gram-negative bacteria. Results indicated that ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl) | C22H15ClN4O6S | Contains trifluoromethoxy group; potential for different biological activity |
| Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine | C22H15ClN4O6S | Similar core structure; different substituents |
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | C22H15ClN4O6S | Focus on amino functionality; varying reactivity |
The uniqueness of ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenyldihydrothieno[3,4-d]pyridazine lies in its specific combination of substituents that potentially enhance its pharmacological profile compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology : Multi-step synthesis typically involves constructing the thieno[3,4-d]pyridazine core via cyclization of substituted thiophene precursors, followed by functionalization with the 5-chloro-2-nitrobenzamido group. Key steps include:
- Amidation : Coupling the benzamido group using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution .
- Critical Variables : Reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for ester formation) significantly impact yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Core Formation | H2SO4, reflux | 45–60% | ≥90% |
| Amidation | EDC, DCM, RT | 70–85% | ≥95% |
| Esterification | Ethyl chloroformate, DMAP | 65–80% | ≥92% |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of:
- 1H/13C NMR : Assign peaks for the thieno-pyridazine core (δ 7.2–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 469.06 (C21H15ClN4O5S) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .
- Advanced Tip : X-ray crystallography (if crystalline) resolves conformational ambiguities in the nitrobenzamido substituent .
Q. What are the solubility and stability profiles under varying conditions?
- Methodology :
- Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (poor). Use sonication for dispersion .
- Stability Studies : Monitor degradation via HPLC under:
- Acidic/basic conditions (pH 2–12).
- Thermal stress (40–60°C).
- Light exposure (ICH Q1B guidelines) .
- Key Finding : The nitro group may reduce stability under UV light; store in amber vials at –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 5-chloro-2-nitrobenzamido with 3-methoxybenzamido or 4-fluorophenyl groups) and compare activity in target assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or inflammatory mediators) .
- Data Insight : The nitro group enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability (MTT) and cytokine profiling (ELISA) .
- Case Example : Conflicting neuroprotective vs. cytotoxic effects may arise from assay-specific thresholds; validate with primary neuron cultures and in vivo models .
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
- Methodology :
- LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with gradient elution (0.1% formic acid in H2O/ACN). Monitor transitions m/z 469.06 → 352.0 (quantifier) and 469.06 → 285.1 (qualifier) .
- Validation Parameters : Assess linearity (R² >0.99), LOD (≤1 ng/mL), and recovery (>85% in plasma) .
Q. What are the mechanistic pathways for its potential anti-inflammatory activity?
- Methodology :
- Target Identification : Perform kinome-wide profiling or use pull-down assays with biotinylated probes .
- Pathway Analysis : Measure downstream markers (e.g., NF-κB, COX-2) in LPS-stimulated macrophages via Western blot .
- Hypothesis : The thieno-pyridazine core may inhibit MAPK or JAK-STAT signaling, while the nitro group modulates redox-sensitive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
